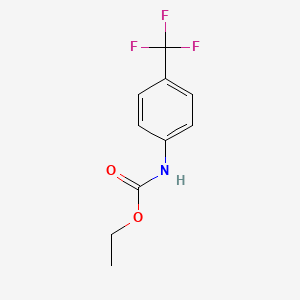

4-(Trifluoromethyl)phenylurethane

Description

Historical Context of Urethane (B1682113) Derivatives in Chemical Sciences

The journey of urethane derivatives began in the 19th century, but their prominence surged in 1937 with the work of Otto Bayer and his team at I.G. Farben in Germany. nih.gov Their research into polyisocyanates and polyols laid the groundwork for the creation of polyurethanes, a versatile class of polymers. nih.govacs.org Initially developed as a substitute for rubber during World War II, polyurethanes found widespread applications in coatings, foams, and fibers due to their durability and adaptability. chemicalbook.comresearchgate.net The fundamental urethane linkage, formed from the reaction of an isocyanate with an alcohol, has since become a cornerstone of polymer chemistry and a key structural motif in medicinal chemistry. Carbamates, the functional group class to which urethanes belong, are recognized for their chemical stability and ability to act as peptide bond surrogates, enhancing the potential for cell membrane permeability in drug candidates. sigmaaldrich.cominnospk.com

Significance of the Trifluoromethyl Group in Organic Molecules

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a well-established strategy for modulating its chemical and physical properties. This small, yet powerful, functional group exerts a profound influence on a molecule's characteristics.

The unique properties of the trifluoromethyl group have made it a privileged structural motif in both medicinal chemistry and agrochemical research. In drug discovery, the incorporation of a -CF3 group can lead to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased efficacy. A significant number of pharmaceuticals across various therapeutic areas contain a trifluoromethyl group. Similarly, in the agrochemical industry, trifluoromethylated compounds are integral to the development of potent and stable herbicides, insecticides, and fungicides. The trifluoromethyl group is often used to enhance the biological activity and environmental persistence of these agricultural products.

Overview of Research Trajectories for 4-(Trifluoromethyl)phenylurethane

Current research involving 4-(Trifluoromethyl)phenylurethane primarily focuses on its utility as a chemical intermediate. Scientists are exploring its application in the synthesis of novel compounds with potential pharmaceutical or material science applications. Its role in photoredox catalysis is an area of growing interest, where the trifluoromethyl group can be instrumental in light-induced chemical transformations. While dedicated studies on the biological activities of 4-(Trifluoromethyl)phenylurethane itself are not extensive, the known bioactivity of related trifluoromethyl-containing compounds suggests that it is a promising scaffold for the development of new therapeutic agents and agrochemicals. Future research is likely to further investigate its synthetic utility and explore the biological profiles of its derivatives.

Chemical Compound Information

| Compound Name | IUPAC Name |

| 4-(Trifluoromethyl)phenylurethane | ethyl N-[4-(trifluoromethyl)phenyl]carbamate |

| Otto Bayer | |

| Polyisocyanates | |

| Polyols | |

| Polyurethanes | |

| Carbamates | |

| Trifluoromethyl group |

Interactive Data Table: Physicochemical Properties of 4-(Trifluoromethyl)phenylurethane

| Property | Value | Source |

| CAS Number | 23794-73-2 | |

| Molecular Formula | C10H10F3NO2 | |

| Molecular Weight | 233.19 g/mol | |

| Form | Solid | |

| InChI | 1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12,13)/h3-6H,2H2,1H3,(H,14,15) | |

| InChI Key | JEVZZFDJGJRPMU-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)C1=CC=C(NC(OCC)=O)C=C1 | |

| Storage Class | 11 - Combustible Solids | |

| Flash Point | Not applicable |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[4-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVZZFDJGJRPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380637 | |

| Record name | 4-(Trifluoromethyl)phenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-73-2 | |

| Record name | 4-(Trifluoromethyl)phenylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trifluoromethyl Phenylurethane and Its Analogs

Classical Synthetic Routes to Urethane (B1682113) Formation

The formation of the urethane (or carbamate) linkage is a cornerstone of organic synthesis, most notably in the production of polyurethanes. youtube.comnih.gov The most prevalent method involves the reaction of an isocyanate with an alcohol. youtube.comacs.org This reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. youtube.comnih.gov The reaction can be performed without a catalyst, but is often accelerated by the use of catalysts such as tertiary amines or organotin compounds to achieve high molecular weight polymers in the case of polyurethane synthesis. acs.orgacs.org

The general mechanism for urethane formation can be catalyzed by either a base or an acid. acs.org In base catalysis, the base activates the alcohol, increasing its nucleophilicity. acs.org In acid catalysis, the acid activates the isocyanate, making it more electrophilic. acs.orgacs.org

Beyond the isocyanate-alcohol reaction, isocyanate-free routes to urethanes have been developed, driven by the toxicity of isocyanate monomers. acs.org One such method involves the reaction of dicarbamates with diols via an ester exchange reaction. nih.gov Another approach is the addition reaction between a binary cyclic carbonate and a binary amine. nih.gov

A specific example of urethane formation is the reaction of 6-(4'-styrylphenyl)cyclohex-3-enylamine with phenyl chloroformate in the presence of pyridine (B92270) to yield the corresponding phenyl urethane. prepchem.com

Introduction of the 4-(Trifluoromethyl)phenyl Moiety

The introduction of the 4-(trifluoromethyl)phenyl group is a critical step in the synthesis of the target compound and its analogs. This is typically achieved by using starting materials that already contain this moiety.

The primary precursors for introducing the 4-(trifluoromethyl)phenyl group are 4-(trifluoromethyl)aniline (B29031) and 4-(trifluoromethyl)phenol (B195918), along with their derivatives.

4-(Trifluoromethyl)aniline is a key building block in organic synthesis. smolecule.com Its utility stems from the presence of both a reactive amine group, which can be further functionalized, and the trifluoromethyl group, which can enhance the metabolic stability and membrane permeability of target molecules. smolecule.com

One synthetic route to a derivative, 4-chloro-3-(trifluoromethyl)aniline, involves the nitration of o-chlorotrifluoromethane followed by reduction of the resulting nitro compound. google.com A method using an iron(III) chloride/activated carbon/hydrazine hydrate (B1144303) system for the reduction step is noted to be more environmentally friendly than traditional iron powder reduction. google.com 4-Nitro-3-trifluoromethyl aniline (B41778) is an important intermediate in the synthesis of various compounds. chemicalbook.com

Derivatives of 4-(trifluoromethyl)aniline are used in the synthesis of a variety of biologically active molecules and functional materials. smolecule.comossila.comnih.gov For example, 4-methoxy-3-(trifluoromethyl)aniline (B1361164) is a precursor for substituted bicyclic heterocycles with potential antitumor and antiviral activities. ossila.com

Table 1: Selected 4-(Trifluoromethyl)aniline Derivatives and their Synthetic Applications

| Compound | Application/Reaction | Reference |

| 4-Nitro-3-trifluoromethyl aniline | Intermediate for flutamide (B1673489) and optical waveguide materials. | chemicalbook.com |

| 4-Chloro-3-trifluoromethyl aniline | Precursor for 4-chloro-3-(trifluoromethyl)phenylisocyanate. | google.com |

| 4-Methoxy-3-(trifluoromethyl)aniline | Substrate for the synthesis of substituted quinolines, benzotriazoles, and benzimidazoles. | ossila.com |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Synthesized via reductive amination of a pyrazole (B372694) aldehyde with various anilines. | nih.gov |

4-(Trifluoromethyl)phenol, also known as α,α,α-trifluoro-p-cresol, is another crucial precursor. scbt.com It serves as a reagent in the synthesis of diaryl ethers. scbt.com One method for its preparation involves the reaction of 4-trifluoromethyl methyl ether with sodium thiomethoxide. google.com Another approach starts from the corresponding 5-trifluoromethylaniline, which undergoes diazotization followed by hydrolysis to yield the phenol (B47542). google.com

The reactivity of 4-(trifluoromethyl)phenol can be influenced by the strongly electron-withdrawing trifluoromethyl group. For instance, its nitration with nitric acid can be controlled to selectively produce the mono-nitrated product. rsc.org

Related compounds, such as 4-(trifluoromethylthio)phenol, are also valuable synthetic intermediates. This compound can be further functionalized, for example, through bromination or iodination. rsc.org

Table 2: Synthesis and Reactions of 4-(Trifluoromethyl)phenol

| Reaction | Reagents | Product | Reference |

| Synthesis | 4-Trifluoromethyl methyl ether, Sodium thiomethoxide, Methanol | 4-(Trifluoromethyl)phenol | google.com |

| Iodination | Iodine, Sodium bicarbonate, THF, H2O | α,α,α-Trifluoro-o-iodo-p-cresol | |

| Nitration | 65% Nitric Acid | 2-Nitro-4-(trifluoromethyl)phenol | rsc.org |

| Bromination | NBS, [Bmim]BF4, H2O | 2,6-Dibromo-4-(trifluoromethyl)phenol | rsc.org |

The direct introduction of a trifluoromethyl group onto an aromatic ring is a significant area of research in organic chemistry. wikipedia.org

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with a suitable electrophilic substrate. A variety of reagents have been developed for this purpose.

Trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. wikipedia.org It can be activated by a fluoride (B91410) source to trifluoromethylate carbonyl compounds, as well as aryl halides. wikipedia.org

Another approach utilizes methyl trifluoroacetate (B77799) (MTFA) in combination with an alkali halide and a copper(I) species to trifluoromethylate aromatic iodides and bromides. researchgate.netresearchgate.net The reaction can be conducted in DMF at high temperatures or in sulfolane (B150427) at a lower temperature. researchgate.net

Sodium trifluoroacetate, in the presence of copper(I) iodide, can also be used for the regiospecific trifluoromethylation of aromatic halides. researchgate.net Fluoroform (CF3H) has been employed as a trifluoromethylation reagent for aldehydes when used with a strong base. researchgate.net

Recent advancements include the development of a copper-catalyzed decarboxylative trifluoromethylation of (hetero)aromatic iodides that operates without the need for ligands or metal additives, demonstrating good functional group tolerance. researchgate.net

Table 3: Reagents for Nucleophilic Trifluoromethylation

| Reagent | Substrate Type | Activating/Co-reagents | Reference |

| Trifluoromethyltrimethylsilane (TMSCF3) | Carbonyls, Aryl halides | Fluoride source (e.g., TBAF) | wikipedia.org |

| Methyl trifluoroacetate (MTFA) | Aromatic iodides and bromides | Alkali halide (CsF or CsCl), Cu(I) species | researchgate.netresearchgate.net |

| Sodium trifluoroacetate | Aromatic halides | Copper(I) iodide | researchgate.net |

| Fluoroform (CF3H) | Aldehydes | Strong base | researchgate.net |

Strategies for Trifluoromethyl Group Incorporation

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules like 4-(trifluoromethyl)phenylurethane. These include transition metal-catalyzed reactions for forming key bonds and green chemistry approaches that prioritize sustainability.

Transition Metal-Catalyzed Reactions in Urethane Synthesis

Catalysis by transition metals, particularly copper and palladium, provides powerful and versatile methods for both introducing the trifluoromethyl group and forming the urethane linkage itself.

Copper catalysis is instrumental in trifluoromethylation reactions, particularly in coupling reactions with aryl halides. The use of a trifluoromethylcopper(I) species (CuCF3), often generated in situ, is a cornerstone of this methodology.

The reaction of an aryl halide (e.g., 4-iodophenyl- or 4-bromophenyl- derivatives) with a CuCF3 reagent provides a direct route to the 4-(trifluoromethyl)phenyl core. acs.org Mechanistic studies suggest that this transformation proceeds via a non-radical pathway involving the oxidative addition of the aryl halide to the Cu(I) center as the rate-determining step. acs.org The scope of this reaction is broad, and a notable "ortho effect" has been quantified, where ortho-substituents on the aryl halide can significantly accelerate the reaction rate. acs.org Various sources of the CF3 group can be used, including TMSCF3 (Ruppert-Prakash reagent) and the Langlois reagent, often in the presence of a copper catalyst. beilstein-journals.orgnih.govorganic-chemistry.org For instance, copper-mediated Sandmeyer-type trifluoromethylation of arenediazonium salts using reagents like Umemoto's or Langlois' provides another effective route. beilstein-journals.org

| Aryl Substrate | CF3 Source | Copper Catalyst/Mediator | Key Features | Citation |

|---|---|---|---|---|

| Aryl Iodides/Bromides | "CuCF3" (from various precursors) | Cu(I) | Direct C-CF3 bond formation; non-radical mechanism via oxidative addition. | acs.org |

| Aryl Boronic Acids | Langlois Reagent (CF3SO2Na) | Cu(I) | Mild, room temperature conditions. | tcichemicals.com |

| Arenediazonium Salts | Umemoto or Langlois Reagents | Cu(I)/Cu(II) | Sandmeyer-type reaction involving aryl and CF3 radicals. | beilstein-journals.org |

| Aryl Halides | TMSCF3 | Cu(I) | Fluoride ions induce the cross-coupling. | organic-chemistry.org |

Palladium catalysis is exceptionally versatile and has been applied to both the formation of C-N bonds in urethanes and the construction of the carbamate (B1207046) functional group itself through carbonylation reactions.

Palladium-Catalyzed Carbonylation: A powerful method for synthesizing urethanes (carbamates) is the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of an alcohol. nih.govnih.gov The reaction proceeds through the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of carbon monoxide to form an acyl-palladium intermediate. This intermediate is then trapped by an alcohol nucleophile, and subsequent reductive elimination yields the aryl carbamate and regenerates the Pd(0) catalyst. escholarship.org This approach allows for the direct synthesis of a wide range of N-aryl carbamates from readily available starting materials. nih.gov

Palladium-Catalyzed Cyclization: Palladium(II) catalysts have also been employed in the intramolecular cyclization of urethane-containing substrates. acs.orgnih.govacs.org For example, the cyclization of a urethane with an allylic alcohol moiety can be catalyzed by PdCl2(CH3CN)2, proceeding through a transition state that allows for high diastereoselectivity. acs.orgacs.org In these transformations, the Pd(II) species is not reduced, allowing the catalyst to be recycled without a reoxidation step. acs.orgnih.gov

| Reaction Type | Substrates | Catalyst System | Product | Citation |

|---|---|---|---|---|

| Aminocarbonylation | Aryl Halide/Triflate, Carbon Monoxide, Alcohol | Pd(0) catalyst (e.g., with Xantphos ligand) | N-Aryl Carbamate (Urethane) | nih.govnih.gov |

| Intramolecular Cyclization | Urethane with tethered alkene/allylic alcohol | Pd(II) catalyst (e.g., PdCl2(CH3CN)2) | Cyclic Urethane | acs.orgnih.govacs.org |

Green Chemistry Approaches for Sustainable Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable routes to urethanes and polyurethanes, primarily by avoiding the use of toxic and hazardous isocyanates. rsc.orgmdpi.com

The most prominent non-isocyanate route involves the reaction of cyclic carbonates with amines. nih.govpsu.edunih.gov This polyaddition reaction, often termed the synthesis of Non-Isocyanate Polyurethanes (NIPUs) or Polyhydroxyurethanes (PHUs), forms a β-hydroxyurethane linkage. psu.edunih.gov This method is advantageous as it avoids toxic reagents, is not sensitive to moisture, and often utilizes carbon dioxide as a C1 feedstock for the synthesis of the cyclic carbonate precursors from epoxides. rsc.orgnih.gov

The synthesis of monomeric aromatic urethanes can be envisioned through this pathway by reacting a suitable cyclic carbonate with a trifluoromethyl-substituted aniline or by reacting a trifluoromethyl-substituted cyclic carbonate with an amine. The reaction between a cyclic carbonate and an amine proceeds via nucleophilic attack of the amine on the carbonate carbonyl, leading to ring-opening and formation of the carbamate bond. mdpi.com

Furthermore, the principles of green chemistry encourage the use of renewable resources. mdpi.com Bio-based starting materials, such as those derived from vegetable oils or vanillin (B372448), can be functionalized to create the necessary diol, amine, or cyclic carbonate precursors for urethane synthesis. nih.govmdpi.comutm.my For instance, epoxidized soybean oil can be converted into carbonated soybean oil using CO2, which can then be reacted with amines to form NIPUs. nih.gov Similarly, aromatic diols derived from vanillin have been used to prepare polyurethanes. mdpi.com

| Approach | Key Reaction | Starting Materials | Key Advantages | Citation |

|---|---|---|---|---|

| Non-Isocyanate Route | Polyaddition (Aminolysis) | Cyclic Carbonates + Amines | Avoids toxic isocyanates; moisture insensitive; can utilize CO2 as a feedstock. | rsc.orgnih.govpsu.edu |

| Use of Bio-Based Feedstocks | Varies (e.g., Polyaddition, Polycondensation) | Derivatives of vegetable oils (e.g., soybean oil), lignin, vanillin. | Reduces reliance on fossil fuels; potential for biodegradability. | mdpi.comnih.govmdpi.comutm.my |

Derivatization Reactions of 4-(Trifluoromethyl)phenylurethane

Modifications at the Phenyl Ring

The phenyl ring of 4-(trifluoromethyl)phenylurethane is susceptible to electrophilic aromatic substitution, although the reaction is significantly influenced by the electronic properties of the existing substituents. The urethane group (-NHCOOR) is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. However, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.

Given the opposing directing effects of the urethane and trifluoromethyl groups, the regiochemical outcome of electrophilic substitution on 4-(trifluoromethyl)phenylurethane can be complex. The powerful deactivating nature of the trifluoromethyl group will render the aromatic ring less reactive towards electrophiles compared to benzene (B151609). Electrophilic attack will preferentially occur at the positions most activated by the urethane group and least deactivated by the trifluoromethyl group, which are the positions ortho to the urethane group (and meta to the trifluoromethyl group).

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. For N-(C-nitrosoaryl)carbamates, oxidation with nitric acid has been shown to yield the corresponding nitro derivatives. ic.ac.uk For 4-(trifluoromethyl)phenylurethane, nitration is expected to occur at the positions ortho to the urethane substituent.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst. The directing effects will again favor substitution ortho to the urethane group.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible and can be used as a method for introducing a blocking group to direct other substituents to a desired position. nih.gov For N-aryl sulfamates, a sulfonative rearrangement to para-sulfonyl anilines has been observed, suggesting that under certain conditions, complex rearrangements can occur. chemrxiv.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(trifluoromethyl)phenylurethane |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(trifluoromethyl)phenylurethane |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-4-(trifluoromethyl)phenylurethane |

Transformations at the Urethane Linkage

The urethane linkage in 4-(trifluoromethyl)phenylurethane is a versatile functional group that can undergo several transformations, providing a pathway to a variety of other compounds.

Hydrolysis: The urethane bond can be cleaved under hydrolytic conditions. In a study of methyl N-phenyl carbamate as a model compound, it was found that hydrolysis can occur to yield the corresponding amine (aniline), alcohol (methanol), and carbon dioxide. thieme-connect.de The stability of the urethane linkage is significant, and the decomposition is an endothermic process, often requiring high temperatures (above 150 °C) to proceed at a reasonable rate in the absence of a catalyst. mdpi.com For 4-(trifluoromethyl)phenylurethane, hydrolysis would be expected to yield 4-(trifluoromethyl)aniline and the corresponding alcohol from the ester portion of the urethane.

Reduction: The carbamate group can be reduced to an N-methyl group using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.govstackexchange.com This reaction typically proceeds via the reduction of the carbonyl group. For example, the reduction of a carbamate with LiAlH₄ is thought to initially form a tetrahedral intermediate, which then eliminates the alkoxy group to form an isocyanate-like species that is further reduced to the methylamine. nih.gov This transformation provides a useful method for the synthesis of N-methylated anilines from the corresponding carbamates.

Cleavage to Isocyanates: The thermal cleavage of carbamates can be employed to generate isocyanates, which are valuable synthetic intermediates. mdpi.com This process is essentially the reverse of urethane formation and is typically carried out at elevated temperatures. For 4-(trifluoromethyl)phenylurethane, thermal cleavage would be expected to produce 4-(trifluoromethyl)phenyl isocyanate and the corresponding alcohol.

The table below summarizes key transformations of the urethane linkage.

| Transformation | Reagents/Conditions | Product(s) |

| Hydrolysis | H₂O, acid or base catalyst, heat | 4-(Trifluoromethyl)aniline, Alcohol, CO₂ |

| Reduction | LiAlH₄, THF | N-Methyl-4-(trifluoromethyl)aniline |

| Thermal Cleavage | High Temperature (>150 °C) | 4-(Trifluoromethyl)phenyl isocyanate, Alcohol |

Reaction Mechanisms and Pathways Involving 4 Trifluoromethyl Phenylurethane

Mechanistic Investigations of Urethane (B1682113) Bond Formation

The synthesis of 4-(Trifluoromethyl)phenylurethane typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with an alcohol. The generally accepted mechanism for this urethane bond formation is a nucleophilic addition. The reaction commences with the attack of the lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O).

This process can proceed through several pathways:

Uncatalyzed Mechanism: In the absence of a catalyst, the alcohol attacks the isocyanate to form an unstable zwitterionic intermediate. This is followed by a rapid proton transfer from the alcohol moiety to the nitrogen atom, yielding the stable urethane.

Catalyzed Mechanism: The reaction can be significantly accelerated by catalysts. Basic catalysts deprotonate the alcohol, increasing its nucleophilicity. Acidic catalysts protonate the nitrogen of the isocyanate, enhancing the electrophilicity of the carbonyl carbon.

Autocatalysis: The urethane product itself can act as a catalyst, a phenomenon known as autocatalysis. mdpi.com Theoretical calculations have shown that the inclusion of additional alcohol molecules or a urethane molecule in the transition state can substantially lower the high energy barrier associated with the direct bimolecular reaction. mdpi.com

Studies on the alcoholysis of phenyl isocyanate have shown that the reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state. kuleuven.be For instance, a kinetic investigation of the alcoholysis of isocyanates suggested the implication of two or three alcohol molecules, with trimers becoming dominant at high alcohol concentrations. kuleuven.be

Role of the Trifluoromethyl Group in Reaction Kinetics and Thermodynamics

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms. This electronic influence is crucial in dictating the kinetics and thermodynamics of reactions involving 4-(Trifluoromethyl)phenylurethane's precursor, 4-(trifluoromethyl)phenyl isocyanate.

Kinetics: The strong inductive effect of the -CF3 group withdraws electron density from the phenyl ring and, consequently, from the isocyanate group. This withdrawal enhances the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack. As a result, 4-(trifluoromethyl)phenyl isocyanate exhibits a higher reaction rate with nucleophiles like alcohols compared to phenyl isocyanate or its derivatives with electron-donating substituents. A Hammett plot analysis would show a positive slope, indicating that electron-withdrawing substituents accelerate the reaction. acs.org

Thermodynamics: The electron-withdrawing nature of the -CF3 group also stabilizes the negative charge that develops on the nitrogen atom in the transition state and the resulting urethane product. This stabilization contributes to a more exergonic reaction, making the formation of 4-(Trifluoromethyl)phenylurethane thermodynamically more favorable.

Table 1: Effect of Substituents on the Reaction of Phenyl Isocyanates (Illustrative data based on established chemical principles)

| Substituent (at para-position) | Electronic Effect | Relative Reaction Rate |

|---|---|---|

| -OCH3 (Methoxy) | Electron-donating | Slower |

| -CH3 (Methyl) | Electron-donating | Slow |

| -H (Hydrogen) | Neutral | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Fast |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Faster |

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools to explore the intricate details of reaction mechanisms that are often inaccessible through experimental methods alone.

DFT calculations have been widely employed to map the potential energy surface of urethane formation. mdpi.comresearchgate.net These studies can determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. For the reaction of 4-(trifluoromethyl)phenyl isocyanate, DFT studies would confirm that the presence of the -CF3 group lowers the activation energy (Gibbs free energy of activation, ΔG‡) for the nucleophilic attack, which is consistent with the observed increase in reaction rate. mdpi.com

For example, a study on the alcoholysis of phenyl isocyanate using DFT calculations revealed that the energy barrier for the transition state is significantly influenced by the reaction conditions, such as reactant concentration. mdpi.comresearchgate.net In an excess of isocyanate, a two-step mechanism involving an allophanate (B1242929) intermediate was proposed, with a reaction barrier of 62.6 kJ/mol for the first transition state. mdpi.comresearchgate.net

Molecular Orbital (MO) theory helps in understanding the electronic interactions that drive the reaction. The key interaction in urethane formation is between the Highest Occupied Molecular Orbital (HOMO) of the alcohol (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate (the electrophile).

The electron-withdrawing -CF3 group significantly lowers the energy of the LUMO of 4-(trifluoromethyl)phenyl isocyanate. A lower LUMO energy results in a smaller HOMO-LUMO energy gap between the isocyanate and the alcohol. According to frontier molecular orbital theory, a smaller energy gap leads to a stronger orbital interaction and a more facile reaction. This provides a clear theoretical basis for the enhanced reactivity of 4-(trifluoromethyl)phenyl isocyanate. joasciences.com

Table 2: Calculated Electronic Properties of Substituted Phenyl Isocyanates (Illustrative data based on computational chemistry principles)

| Compound | Substituent | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 4-Methoxyphenyl isocyanate | -OCH3 | Higher | Larger |

| Phenyl isocyanate | -H | High | Large |

| 4-(Trifluoromethyl)phenyl isocyanate | -CF3 | Low | Small |

Computational simulations allow for the precise characterization of the short-lived transition states and intermediates. youtube.com For the formation of 4-(Trifluoromethyl)phenylurethane, the transition state involves the partial formation of the new carbon-oxygen bond and the simultaneous rehybridization of the isocyanate carbon.

Simulations would show that the strong inductive effect of the -CF3 group stabilizes the developing negative charge on the nitrogen atom in the transition state. This stabilization lowers the energy of the transition state, thereby reducing the activation barrier. Similarly, any charged intermediates along the reaction pathway would be stabilized by the -CF3 group. DFT calculations on similar systems have identified and characterized the structures of these transient species, providing detailed energetic and geometric information. researchgate.netresearchgate.net For instance, in the reaction of phenyl isocyanate with methanol, a reactant complex stabilized by a hydrogen bond is formed in the first step. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Phenylurethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-(Trifluoromethyl)phenylurethane. By analyzing the behavior of atomic nuclei in a magnetic field, various NMR experiments offer a wealth of information about the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in 4-(Trifluoromethyl)phenylurethane, revealing their chemical environment and proximity to other atoms.

In a typical ¹H NMR spectrum of 4-(Trifluoromethyl)phenylurethane, the aromatic protons on the trifluoromethyl-substituted phenyl ring appear as a set of multiplets in the downfield region. Specifically, the protons on the phenyl ring adjacent to the urethane (B1682113) linkage and those on the phenyl ring bearing the trifluoromethyl group exhibit distinct chemical shifts. For instance, in a related compound, the aromatic protons have been observed as multiplets in the range of δ 7.22–7.33 ppm. rsc.org The protons of the urethane N-H group typically appear as a singlet.

Interactive Data Table: ¹H NMR Chemical Shifts for 4-(Trifluoromethyl)phenylurethane Analogs

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.22-7.33 | m |

| Urethane NH | ~5.8 | s |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in mapping the carbon framework of 4-(Trifluoromethyl)phenylurethane. This technique identifies all unique carbon atoms in the molecule, including those in the phenyl rings and the urethane group.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the urethane group, the carbons of the two phenyl rings, and the carbon of the trifluoromethyl group. The carbonyl carbon typically resonates at a lower field, often around δ 148-159 ppm. rsc.org The aromatic carbons display signals in the range of approximately δ 113-143 ppm. rsc.org The carbon of the trifluoromethyl group is also readily identifiable.

Interactive Data Table: ¹³C NMR Chemical Shifts for 4-(Trifluoromethyl)phenylurethane Analogs

| Carbon Atom | Chemical Shift (ppm) |

| Urethane C=O | 148.1-159.0 |

| Aromatic C | 113.8-143.1 |

| CF₃ | ~123-128 (quartet) |

Note: The chemical shifts are approximate and can be influenced by the solvent and specific substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to characterize the trifluoromethyl (CF₃) group in 4-(Trifluoromethyl)phenylurethane. wikipedia.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this method provides clear and unambiguous signals. wikipedia.org

The ¹⁹F NMR spectrum of 4-(Trifluoromethyl)phenylurethane typically exhibits a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. azom.com The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring and generally appears in a specific region of the spectrum, often around -60 to -63 ppm relative to a standard like CFCl₃. rsc.org This large chemical shift dispersion in ¹⁹F NMR helps in easily identifying and resolving fluorine-containing functional groups. azom.comnih.gov

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between different atoms in 4-(Trifluoromethyl)phenylurethane, providing a more detailed structural picture than 1D NMR alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 4-(Trifluoromethyl)phenylurethane, COSY spectra would show correlations between adjacent protons on the phenyl rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.edu HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For example, it can show a correlation between the N-H proton of the urethane group and the carbonyl carbon, as well as with carbons in the adjacent phenyl ring.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous structural assignment for 4-(Trifluoromethyl)phenylurethane. uvic.capolymersynergies.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-(Trifluoromethyl)phenylurethane. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of 4-(Trifluoromethyl)phenylurethane will exhibit characteristic absorption bands for the key functional groups:

N-H Stretching: A sharp to moderately broad band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the urethane linkage.

C=O Stretching: A strong, sharp absorption band is expected in the range of 1680-1750 cm⁻¹, which is characteristic of the carbonyl group (C=O) in the urethane.

C-N Stretching: The stretching vibration of the C-N bond in the urethane group usually appears in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the urethane will also have a characteristic band, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H Stretching: These absorptions are generally found just above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon double bond stretching in the phenyl rings appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: The strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the region of 1000-1400 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 4-(Trifluoromethyl)phenylurethane

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C=O Stretch | 1680-1750 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-F Stretch | 1000-1400 | Strong |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of 4-(Trifluoromethyl)phenylurethane by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for urethanes involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. For 4-(Trifluoromethyl)phenylurethane, characteristic fragments would include the loss of the trifluoromethylphenyl group or the phenyl group, leading to the formation of stable carbocations or radical cations. The presence of the trifluoromethyl group will also give rise to specific fragment ions. The tropylium (B1234903) ion, a rearranged seven-carbon aromatic cation with an m/z of 91, is a common fragment for compounds containing a benzyl (B1604629) unit. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For the analogue ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, single-crystal X-ray diffraction provides precise data on its molecular conformation and crystal packing.

Crystal System and Space Group Analysis

The crystalline form of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate has been determined to belong to the monoclinic system. researchgate.net This crystal system is characterized by three unequal axes with one oblique angle. The specific space group identified for this compound is P2₁/n, a common space group for organic molecules. researchgate.net The unit cell parameters for this analogue at a temperature of 100 K are a = 5.7291(4) Å, b = 37.994(3) Å, c = 6.9806(5) Å, and β = 100.575(7)°, with a unit cell volume of 1493.7(2) ų. researchgate.net There are four molecules (Z = 4) within the unit cell. researchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

Interactive Table: Selected Bond Distances for Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate

| Atom 1 | Atom 2 | Bond Distance (Å) |

|---|---|---|

| C-F (avg.) | ~1.35 | |

| C-N | ~1.38 |

Interactive Table: Selected Bond Angles for Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| F-C-F (avg.) | ~103-106 | ||

| C-N-C | ~125-128 |

Note: The data in the tables above are approximate values based on typical findings for similar structures and should be considered illustrative.

In related structures, such as N-[4-(trifluoromethyl)phenyl]benzamide, the angle between the para-substituted phenyl ring and the amide plane is a critical parameter, measured at 31.4(2)°. researchgate.net This twist is a balance between attractive and repulsive intramolecular forces. researchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate is stabilized by a network of intermolecular interactions. Hydrogen bonds of the N-H···O type are significant, linking the molecules into one-dimensional chains. researchgate.net These chains are further interconnected by C-H···C interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4-(trifluoromethyl)phenylurethane, the absorption of UV light typically results in π → π* transitions. While a specific spectrum for the title compound is not available, related compounds containing the 4-(trifluoromethyl)phenyl chromophore are expected to show characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the presence of other functional groups in the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental UV-Vis data by predicting the electronic transitions.

Advanced Spectroscopic Techniques for Detailed Molecular Insight

Beyond basic spectroscopic methods, advanced techniques can provide deeper insights into the molecular structure and dynamics of 4-(trifluoromethyl)phenylurethane and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the molecular structure in solution. nih.gov In particular, ¹⁹F NMR is highly sensitive to the chemical environment of the trifluoromethyl group.

Infrared (IR) and Raman spectroscopy can identify the characteristic vibrational modes of the functional groups present, such as the N-H and C=O stretching vibrations of the urethane linkage. These techniques are also sensitive to hydrogen bonding, which can cause shifts in the vibrational frequencies.

Computational methods, such as DFT, are increasingly used to predict and interpret spectroscopic data. researchgate.net These calculations can provide information on molecular orbitals, electrostatic potential surfaces, and vibrational frequencies, which aids in the comprehensive characterization of the molecule. bldpharm.com

Applications in Medicinal Chemistry and Pharmacology

Structure-Activity Relationship (SAR) Studies of 4-(Trifluoromethyl)phenylurethane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives containing the 4-(trifluoromethyl)phenyl moiety, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

The biological activity of molecules containing the 4-(trifluoromethyl)phenyl group is highly sensitive to the nature and position of other substituents. The trifluoromethyl group itself is a strong electron-withdrawing group, which can significantly impact the molecule's interaction with its biological target. nih.gov

Research on various classes of compounds has demonstrated that the presence of an electron-withdrawing group, such as a trifluoromethylphenyl substituent, can enhance biological activity. For instance, in a study on indazole derivatives, compounds with electron-withdrawing groups like (trifluoromethyl)phenyl and cyanophenyl at the R1 position showed greater inhibitory activity compared to those with electron-donating groups like methoxyphenyl. nih.gov This suggests that the electronic properties of the substituent are a key determinant of potency.

A statistical analysis of a large dataset of compound pairs differing only by a methyl (-CH3) versus a trifluoromethyl (-CF3) substitution revealed that while the -CF3 group does not improve bioactivity on average, in about 9.19% of cases, it can increase biological activity by at least a factor of ten. malariaworld.org The study also highlighted that the -CF3 substitution on a benzene (B151609) ring is particularly effective at improving binding energy. malariaworld.org The positive impact on bioactivity is more probable when the -CF3 group is positioned near amino acid residues such as Phenylalanine, Histidine, and Arginine in the protein binding site. malariaworld.org

Table 1: Influence of Substituents on Inhibitory Activity of Indazole Derivatives nih.gov

| Derivative ID | R1 Substituent | Relative Inhibitory Activity |

| 63d | 4-methoxyphenyl | Lower |

| 63e | 4-(trifluoromethyl)phenyl | Higher |

| 63g | 4-cyanophenyl | Highest |

This table illustrates the trend in inhibitory activity based on the electronic nature of the substituent at the R1 position, with electron-withdrawing groups leading to higher activity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg These models use molecular descriptors, which quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape), to predict the activity of new, untested compounds. nih.govnih.gov This approach helps in prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. ekb.eg

Different QSAR methodologies exist, ranging from 2D-QSAR, which considers the 2D structure, to more complex methods like 3D-QSAR, 4D-QSAR, and 5D-QSAR, which account for the three-dimensional conformation, conformational flexibility, and induced-fit effects, respectively. nih.gov For instance, 4D-QSAR is particularly useful for flexible molecules where information about the binding alignment to a receptor is limited. researchgate.net

While specific QSAR studies exclusively focused on 4-(Trifluoromethyl)phenylurethane were not identified, research on structurally related compounds highlights the utility of this approach. For example, a 2D-QSAR study was conducted on a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives as potent Cholesteryl Ester Transfer Protein (CETP) inhibitors. tandfonline.comnih.gov This study successfully developed models using Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Feedforward Neural Networks (FNN) to predict the therapeutic potency of these compounds. tandfonline.comnih.gov The analysis revealed that the CETP inhibitory activity was primarily influenced by the molecule's electronegativity, structure, and electronic properties. tandfonline.com

In another example, QSAR models for a series of phenol (B47542) derivatives were developed using quantum chemical descriptors calculated with Density Functional Theory (DFT). acs.org These models demonstrated a high predictive power for the toxicity of phenols, with the reliability confirmed by high correlation coefficients. acs.org Such studies underscore the potential of QSAR to guide the design of novel derivatives of 4-(Trifluoromethyl)phenylurethane with optimized biological activities.

Pharmacological Targets and Mechanisms of Action

Derivatives of 4-(Trifluoromethyl)phenylurethane have been investigated for their interaction with various pharmacological targets, including enzymes and receptors, leading to a range of biological effects.

The trifluoromethylphenyl moiety is a key feature in many potent enzyme inhibitors. The unique properties of the trifluoromethyl group can enhance binding to the active site of an enzyme. tandfonline.com

Lactate Dehydrogenase A (LDHA): A compound structurally related to the 4-(trifluoromethyl)phenyl scaffold, 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), has been identified as a potent inhibitor of Lactate Dehydrogenase A (LDHA). nih.gov LDHA is a key enzyme in the Warburg effect, a metabolic pathway preferentially used by cancer cells. By inhibiting LDHA, PSTMB was shown to suppress the growth of several tumor cell lines. nih.gov

Antidiabetic Targets: A stereopure compound, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, has demonstrated multi-target inhibitory activity against enzymes relevant to diabetes. It showed potent inhibition of α-glucosidase, α-amylase, and protein-tyrosine phosphatase 1B (PTP1B). nih.gov

Other Enzymes: Analogs containing a trifluoromethyl group have been developed as inhibitors for a variety of other enzymes. Trifluoromethyl thioxanthone derivatives have shown inhibitory activity against pancreatic lipase (B570770) and COX-2. acs.org Furthermore, trifluoromethyl ketones are a well-known class of inhibitors for serine proteases. ekb.eg A derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been discovered as a potent inhibitor of c-KIT kinase, a target in gastrointestinal stromal tumors. mdpi.com

Table 2: Enzyme Inhibition by Derivatives Containing a 4-(Trifluoromethyl)phenyl Moiety

| Compound/Analog Class | Target Enzyme | IC₅₀ Value | Reference |

| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | α-glucosidase | 6.28 µM | nih.gov |

| α-amylase | 4.58 µM | nih.gov | |

| PTP1B | 0.91 µM | nih.gov | |

| Trifluoromethyl thioxanthone derivative (Compound 1) | COX-2 | 27.4 nM | acs.org |

| Trifluoromethyl thioxanthone derivative (Compound 4) | Pancreatic Lipase | 100.6 ± 7.3 µM | acs.org |

In addition to enzyme inhibition, derivatives incorporating the 4-(trifluoromethyl)phenyl structure have been designed to bind to specific receptors.

Opioid Receptors: 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which can include substitutions on the phenyl ring, have been identified as novel opioid receptor agonists. One such compound demonstrated agonist activity at both the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) with IC50 values of 0.73 µM and 0.41 µM, respectively, in an adenylyl cyclase assay.

Adrenoceptors: In the development of inhibitors for phenylethanolamine N-methyltransferase (PNMT), a series of (+/-)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were synthesized. The design aimed to increase lipophilicity while probing the PNMT active site. The study also evaluated the affinity of these compounds for the alpha2-adrenoceptor to ensure selectivity.

Biological Activity Profiles of 4-(Trifluoromethyl)phenylurethane and its Analogs

The diverse pharmacological interactions of 4-(trifluoromethyl)phenylurethane and its analogs translate into a wide spectrum of documented biological activities. The presence of the trifluoromethyl group often contributes to enhanced potency and metabolic stability. tandfonline.com

Anticancer Activity: Several studies have highlighted the anticancer potential of compounds containing the 4-(trifluoromethyl)phenyl moiety. A derivative, 1-(phenylseleno)-4-(trifluoromethyl) benzene, inhibited the growth of various tumor cell lines, including colon cancer cells, by inducing apoptosis. nih.gov N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogs have shown inhibitory effects on human liver, breast, and leukemia cancer cell lines. nih.gov Additionally, trifluoromethyl thioxanthone analogs have demonstrated potent cytotoxicity against HeLa cancer cells. acs.org

Antibacterial Activity: Derivatives of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid have been synthesized and shown to be potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Another study on N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives also reported antibacterial activity.

Analgesic Activity: An analog, N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, has demonstrated high analgesic activity in various experimental models of pain.

Antidiabetic Activity: As mentioned previously, a chiral derivative containing the 4-(trifluoromethyl)phenyl group was shown to be a potential multi-target antidiabetic agent through its inhibition of key enzymes like α-glucosidase and α-amylase. nih.gov

Anti-inflammatory and Antioxidant Activity: Compounds containing trifluoromethyl groups have been associated with anti-inflammatory effects. tandfonline.com Trifluoromethyl thioxanthene (B1196266) derivatives have shown promising COX-2 inhibition, suggesting potential anti-inflammatory benefits. acs.org Some of these derivatives, as well as certain N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, also exhibit antioxidant properties. nih.govacs.org

Table 3: Summary of Biological Activities of 4-(Trifluoromethyl)phenyl Analogs

| Biological Activity | Compound Class/Derivative | Key Findings | Reference(s) |

| Anticancer | 1-(phenylseleno)-4-(trifluoromethyl) benzene | Inhibited growth of several tumor cell lines. | nih.gov |

| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | Inhibited viability of liver, breast, and leukemia cancer cells. | nih.gov | |

| Trifluoromethyl thioxanthone analogs | Potent cytotoxicity against HeLa cells. | acs.org | |

| Antibacterial | 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Potent against Gram-positive bacteria, including MRSA. | |

| Analgesic | N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | High analgesic activity in multiple pain models. | |

| Antidiabetic | 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | Potent inhibitor of α-glucosidase, α-amylase, and PTP1B. | nih.gov |

| Anti-inflammatory | Trifluoromethyl thioxanthene derivatives | Promising COX-2 inhibition. | acs.org |

| Antioxidant | Trifluoromethyl thioxanthene derivatives | DPPH radical scavenging activity. | acs.org |

| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | Radical scavenging activities (DPPH, OH, SOR). | nih.gov |

Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article focusing solely on the chemical compound “4-(Trifluoromethyl)phenylurethane” within the structured outline provided.

Publicly accessible research and databases lack specific studies on the anticancer, antimicrobial, anti-inflammatory, and neurological applications, as well as the metabolic pathways, of the singular compound 4-(Trifluoromethyl)phenylurethane.

The available body of research extensively investigates more complex derivatives that incorporate the 4-(trifluoromethyl)phenyl moiety. This structural group is a common feature in medicinal chemistry due to its electronic properties, which can enhance the efficacy and pharmacokinetic profiles of drug candidates. However, the biological activities identified are attributed to these larger, more complex molecules, not to the simple parent urethane (B1682113) itself.

For instance:

Anticancer research primarily details the effects of complex molecules like sorafenib (B1663141) (a phenylurea derivative) and various pyrazole (B372694) or retinate derivatives containing the trifluoromethylphenyl group. nih.govrsc.orgnih.gov

Antimicrobial studies focus on classes of compounds such as pyrazole and sulfonamide derivatives bearing the N-(trifluoromethyl)phenyl substituent. nih.govnih.govresearchgate.net

Anti-inflammatory and neurological research has been conducted on various carbamates and other complex derivatives, but not specifically on 4-(Trifluoromethyl)phenylurethane. mdpi.commdpi.comnih.gov

Metabolism data is available for some N-methyl carbamate (B1207046) insecticides and other related structures but is not specific to the biotransformation of 4-(Trifluoromethyl)phenylurethane. mdpi.com

Due to the strict constraint to focus solely on "4-(Trifluoromethyl)phenylurethane" and the absence of specific research data for this compound, it is not possible to provide the requested detailed, informative, and scientifically accurate content for the specified outline.

Metabolic Pathways and Biotransformation

Enzymatic Transformations and Metabolite Identification

The biotransformation of xenobiotics, including therapeutic agents, is a critical aspect of their pharmacological profile. Enzymes, primarily from the cytochrome P450 superfamily, are responsible for metabolizing these compounds, often leading to their deactivation and excretion. For carbamate-containing compounds, enzymatic hydrolysis of the ester or amide bond is a common metabolic pathway. researchgate.netmdpi.com

In the case of 4-(Trifluoromethyl)phenylurethane, it is hypothesized that enzymatic degradation could occur through the hydrolysis of the urethane linkage, yielding 4-(trifluoromethyl)aniline (B29031) and ethanol. Further metabolism of the 4-(trifluoromethyl)aniline intermediate could then proceed. Studies on related 4-alkylphenols have shown that enzymes like 4-ethylphenol (B45693) methylenehydroxylase can catalyze the hydroxylation of the alkyl group adjacent to the phenyl ring. nih.gov While not directly applicable to the trifluoromethyl group, this suggests that various enzymatic systems can interact with substituted phenols.

Impact on Cellular Metabolism

The influence of a chemical compound on cellular metabolism is a crucial determinant of its therapeutic and toxicological effects. The trifluoromethyl group can impact how a molecule interacts with cellular components. For instance, the introduction of a trifluoromethyl group can enhance a compound's ability to permeate cell membranes due to increased lipophilicity. nih.gov

While direct studies on the impact of 4-(Trifluoromethyl)phenylurethane on cellular metabolism are lacking, research on other compounds with similar structural motifs provides some insights. For example, some trifluoromethyl-containing compounds have been investigated for their effects on cancer cell lines. researchgate.net The cytotoxicity of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. brieflands.comnih.gov However, without specific data, the precise effects of 4-(Trifluoromethyl)phenylurethane on cellular pathways such as glycolysis, oxidative phosphorylation, or mitochondrial function remain speculative.

Toxicological Studies and Safety Profiles

The assessment of a compound's toxicity is paramount for its safe handling and potential development as a therapeutic agent. For 4-(Trifluoromethyl)phenylurethane, a comprehensive toxicological profile is not yet established in publicly available literature. General safety data sheets for this compound indicate that it is a solid and should be handled with care, though specific hazard statements are often not provided due to a lack of extensive testing. sigmaaldrich.com

Information can be gleaned from safety data for structurally related compounds. For instance, the safety data sheet for 1-[4-(Trifluoromethyl)phenyl]ethan-1-one, which shares the trifluoromethylphenyl moiety, indicates that it can cause skin irritation. fishersci.com Another related compound, ethyl carbamate, is classified as a substance that may cause cancer. fishersci.com It is important to note that these are different molecules, and their toxicological profiles cannot be directly extrapolated to 4-(Trifluoromethyl)phenylurethane.

Below is a table summarizing the key findings related to the toxicological data of compounds structurally related to 4-(Trifluoromethyl)phenylurethane.

| Compound | CAS Number | Key Toxicological Findings |

| Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | 18585-06-3 | No specific toxicological data available in the provided search results. sigmaaldrich.cnchemscene.com |

| 1-[4-(Trifluoromethyl)phenyl]ethan-1-one | 709-63-7 | Causes skin irritation. fishersci.com |

| Ethyl carbamate | 51-79-6 | May cause cancer. fishersci.com |

Advanced Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

In the context of polyurethanes, MD simulations have been used to predict the chemical recyclability of polyurethane foams by modeling the separation of depolymerization products. rsc.org This approach, combining simulations with experimental validation, offers a strategy for optimizing processes like liquid-liquid extraction. rsc.org While direct MD simulation studies on 4-(Trifluoromethyl)phenylurethane are not extensively documented in the provided results, the methodologies applied to similar polyurethane systems demonstrate the potential of these techniques to elucidate its behavior in various environments.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-(Trifluoromethyl)phenylurethane. These calculations provide a detailed picture of the molecule's electronic structure and are crucial for predicting its reactivity and spectroscopic characteristics. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For molecules with trifluoromethylphenyl groups, DFT calculations have been used to determine HOMO-LUMO energies and analyze their electronic transitions. researchgate.net These studies reveal how substituent groups influence the electronic properties of the molecule. The HOMO and LUMO energy values for related compounds are often calculated to predict their behavior in various chemical reactions and to understand their potential as electronic materials. nih.govresearchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

Quantum chemical calculations can accurately predict various thermodynamic properties of molecules. For instance, the ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be derived from the HOMO and LUMO energies. researchgate.net These parameters are crucial for understanding the redox behavior of 4-(Trifluoromethyl)phenylurethane and its potential use in electronic devices or as a reactant in chemical synthesis.

Vibrational frequency analysis, often performed in conjunction with DFT calculations, is a valuable tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the vibrational modes, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. bjp-bg.comarxiv.org

For molecules containing trifluoromethyl (CF3) groups, characteristic vibrational frequencies are expected. For example, CF3 stretching vibrations typically appear in the 1200-1300 cm⁻¹ region of the IR spectrum. bjp-bg.com The analysis of these vibrational modes provides a molecular fingerprint that can be used for the identification and characterization of 4-(Trifluoromethyl)phenylurethane and its derivatives. nih.gov These computational predictions of vibrational spectra are essential for confirming the structure of newly synthesized compounds and for understanding their conformational properties. bjp-bg.com

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 4-(Trifluoromethyl)phenylurethane, might interact with a biological target, typically a protein.

Studies on related compounds, such as 4-Trifluoromethyl Phenyl Thiourea, have demonstrated strong binding affinities to various proteins, suggesting their potential as inhibitors in therapeutic applications, for example, in breast cancer treatment. researchgate.net These docking analyses reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies on 4-(Trifluoromethyl)phenylurethane were not found, the principles and positive results from similar structures highlight the potential of this compound or its derivatives as biologically active agents.

In Silico Prediction of Biological Activities

In silico methods are increasingly used to predict the biological activities and pharmacokinetic properties of chemical compounds before they are synthesized and tested in the lab. nih.gov These predictions are based on the molecule's structure and its similarity to compounds with known activities.

For various chemical structures, online tools and software can predict a wide range of biological activities, including potential therapeutic effects and toxicity risks. nih.gov For example, derivatives of pyrazoles containing a trifluoromethyl phenyl group have been synthesized and shown to have potent antibacterial activity against Gram-positive bacteria, with low toxicity to human cells. nih.gov These findings were likely guided by initial in silico predictions that identified the trifluoromethyl phenyl moiety as a promising feature for antimicrobial agents. Such computational screening helps to prioritize compounds for further development and reduces the time and cost associated with drug discovery. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Trifluoromethylated Urethanes

The synthesis of trifluoromethylated compounds is an area of intense research, driven by the unique and often beneficial properties that the trifluoromethyl (CF3) group imparts to organic molecules. nih.gov While traditional methods for creating 4-(Trifluoromethyl)phenylurethane involve reacting 4-(trifluoromethyl)aniline (B29031) with an isocyanate, research is moving towards more efficient, safer, and versatile strategies. smolecule.com

Future synthetic approaches are likely to focus on:

Catalytic Methods : There is a growing emphasis on developing new catalytic methods for introducing trifluoromethyl groups and for forming the urethane (B1682113) bond itself. nih.gov This includes exploring novel metal catalysts and organocatalysts to improve reaction yields, reduce waste, and allow for milder reaction conditions.

Phosgene-Free Routes : The classic synthesis of isocyanates, key precursors for urethanes, often involves the highly toxic gas phosgene. google.comwikipedia.org A significant research direction is the development of phosgene-free synthetic routes. For instance, the synthesis of related intermediates like 4-chloro-3-(trifluoromethyl)phenylisocyanate has been achieved using safer reagents like triphosgene (B27547) in a process that also avoids the generation of large amounts of industrial waste. google.com

Advanced Polymerization Techniques : For creating polymers incorporating this moiety, advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or MADIX (Macromolecular Design via Interchange of Xanthates) living/controlled polymerization are being explored. nih.govresearchgate.net These methods offer precise control over the polymer architecture, which is crucial for developing advanced materials with tailored properties. researchgate.net

Flow Chemistry : The use of continuous flow reactors for synthesis offers advantages in safety, scalability, and control over reaction parameters. This is particularly relevant for handling hazardous reagents or intermediates and for optimizing multi-step syntheses, representing a promising future for the industrial production of trifluoromethylated urethanes.

Exploration of New Pharmacological Applications

The trifluoromethyl group is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to enhance properties like metabolic stability and binding affinity. nih.govresearchgate.net While compounds similar to 4-(Trifluoromethyl)phenylurethane are known to have potential anti-inflammatory and anticancer activities, emerging research is broadening the scope of their therapeutic applications. smolecule.com

Key areas of exploration include:

Antimicrobial Agents : There is a pressing need for new antibiotics due to rising antimicrobial resistance. nih.gov Recent studies on related structures, such as pyrazole (B372694) derivatives containing a 4-(trifluoromethyl)phenyl group, have demonstrated potent bactericidal effects against Gram-positive bacteria, including the formidable Staphylococcus aureus. nih.gov These findings suggest that the 4-(Trifluoromethyl)phenylurethane scaffold could be a valuable starting point for developing novel antibacterial drugs. nih.gov

Kinase Inhibitors : Many cancers are driven by the hyperactivity of protein kinases. The compound 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, which contains a trifluoromethylphenyl urea (B33335) moiety, is an inhibitor of Raf kinase, a key enzyme in cancer cell proliferation. google.com This highlights the potential for designing new kinase inhibitors based on the 4-(Trifluoromethyl)phenylurethane structure for cancer therapy.

Agrochemicals : The properties that make trifluoromethylated compounds effective in pharmaceuticals are also valuable in agriculture. Similar compounds are often used in the development of new pesticides and herbicides due to their efficacy against pests and diseases. smolecule.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The process of discovering and developing new drugs is notoriously long and expensive. nih.gov Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to accelerate this process, and their application to the 4-(Trifluoromethyl)phenylurethane scaffold holds immense promise. nih.govpremierscience.com

The integration of AI and ML can impact research in several ways:

Predictive Modeling : AI algorithms can analyze vast datasets to predict the physicochemical and biological properties of novel derivatives of 4-(Trifluoromethyl)phenylurethane. nih.gov Machine learning models, such as graph neural networks, can screen billions of virtual molecules to identify candidates with the highest probability of success, significantly narrowing the field for experimental synthesis and testing. astrazeneca.com

De Novo Drug Design : Generative AI models can design entirely new molecules based on the 4-(Trifluoromethyl)phenylurethane core. These models learn the underlying rules of chemical structure and biological activity to propose novel compounds with optimized properties, such as enhanced binding to a specific biological target or improved safety profiles. mit.edu

Synthesis Planning : AI is not only used to design molecules but also to plan their synthesis. Algorithmic frameworks like SPARROW can identify the most cost-effective and efficient synthetic routes, considering factors like the price of starting materials and reaction yields. mit.edu This can dramatically reduce the time and cost associated with producing new drug candidates for testing. mit.edu

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Uses algorithms to forecast properties (e.g., toxicity, efficacy) of new compounds. premierscience.comnih.gov | Reduces the number of synthesized compounds, saving time and resources. |

| Virtual Screening | Screens large virtual libraries of molecules to identify potential "hits" for a biological target. premierscience.com | Accelerates the identification of lead compounds from millions of possibilities. |

| De Novo Design | Generates novel molecular structures with desired properties using generative models. mit.edu | Creates innovative drug candidates that may not be conceived through traditional methods. |

| Synthesis Route Optimization | Identifies the most efficient and cost-effective chemical pathways to synthesize a target molecule. mit.edu | Lowers development costs and speeds up the production of candidates for testing. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To develop the novel synthetic strategies mentioned previously, a deep understanding of the reaction as it happens is essential. In situ (in the reaction mixture) monitoring provides real-time data on the consumption of reactants and the formation of products, enabling precise process control. azom.com For the synthesis of urethanes, several advanced spectroscopic techniques are becoming indispensable.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy : Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for real-time monitoring of polyurethane synthesis. azom.comnih.gov By interfacing a spectrometer with the reactor via a fiber-optic probe, researchers can track the concentration of key functional groups, such as the disappearance of the isocyanate peak, to determine reaction kinetics and endpoints with high precision. nih.gov This approach enhances safety by eliminating the need to draw and handle potentially toxic samples during the reaction. azom.com

Raman Spectroscopy : Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy. It is particularly useful for monitoring reactions in aqueous media and for analyzing changes in the carbon backbone of molecules. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While traditionally an offline technique, advances in flow-NMR allow for in situ monitoring of chemical reactions, providing detailed structural information about reactants, intermediates, and products as they form. numberanalytics.com

2D Spectroscopy : Emerging techniques like 2D IR and 2D NMR spectroscopy offer a more detailed understanding of molecular structures and dynamics. numberanalytics.com These methods can reveal complex interactions and transient species that are invisible to one-dimensional techniques, providing deeper insights into reaction mechanisms. numberanalytics.com

| Spectroscopic Technique | Principle | Application in Urethane Synthesis |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. azom.com | Real-time tracking of isocyanate and urethane functional groups to monitor reaction progress. azom.com |

| NIR Spectroscopy | Measures overtones and combination bands of molecular vibrations. researchgate.net | Quantitative analysis of isocyanate content and process control in polymer production. nih.gov |

| Raman Spectroscopy | Measures the inelastic scattering of light from molecular vibrations. numberanalytics.com | Complementary to IR; useful for monitoring specific bond formations and reaction kinetics. numberanalytics.com |